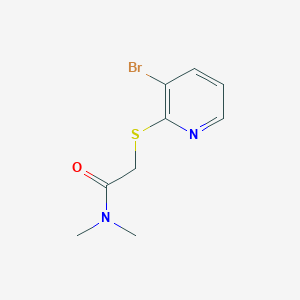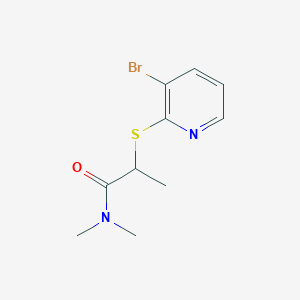
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and has a molecular formula of C10H12BrN2OS. In
Mecanismo De Acción
The mechanism of action of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth or by modulating the expression of genes involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide exhibits significant biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation. Additionally, it has been investigated for its potential neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various scientific research fields. However, one of the limitations is its low solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide. One potential direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential applications in other scientific research fields, such as the treatment of infectious diseases or metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of this compound.
Conclusion
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide is a promising compound with potential applications in various scientific research fields. Its simple synthesis method and significant biochemical and physiological effects make it an attractive lead compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide involves the reaction of 3-bromopyridine-2-thiol with N,N-dimethylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is typically in the range of 60-70%.
Aplicaciones Científicas De Investigación
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide has shown potential applications in various scientific research fields. One of the primary applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2OS/c1-12(2)8(13)6-14-9-7(10)4-3-5-11-9/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIGZTUFDLWGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)

![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)




![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)


![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)